Pentanol-N,[1-14c]

Alcohol metabolism Neurochemistry Radiorespirometry

Pentanol-N,[1-14C] ((114C)pentan-1-ol) is a carbon-14 radiolabeled primary alcohol in which the C-1 hydroxyl-bearing carbon is substituted with the β-emitting isotope 14C. Supplied as a sterile aqueous solution at 0.1 mCi/ml with a specific activity of 50–60 mCi/mmol (1.85–2.22 GBq/mmol), the compound retains the full chemical identity of n-pentanol (C₅H₁₂O, MW 90.17) while enabling scintillation-counting-based detection of metabolic fate.

Molecular Formula C5H12O
Molecular Weight 90.14 g/mol
CAS No. 104810-27-7
Cat. No. B009599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanol-N,[1-14c]
CAS104810-27-7
Molecular FormulaC5H12O
Molecular Weight90.14 g/mol
Structural Identifiers
SMILESCCCCCO
InChIInChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i5+2
InChIKeyAMQJEAYHLZJPGS-RHRFEJLCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentanol-N,[1-14C] (CAS 104810-27-7): Radiolabeled C5 Tracer for Alcohol Metabolism and Lipid Biosynthesis Studies


Pentanol-N,[1-14C] ((114C)pentan-1-ol) is a carbon-14 radiolabeled primary alcohol in which the C-1 hydroxyl-bearing carbon is substituted with the β-emitting isotope 14C. Supplied as a sterile aqueous solution at 0.1 mCi/ml with a specific activity of 50–60 mCi/mmol (1.85–2.22 GBq/mmol), the compound retains the full chemical identity of n-pentanol (C₅H₁₂O, MW 90.17) while enabling scintillation-counting-based detection of metabolic fate . Its five-carbon straight-chain structure places it at a critical inflection point in the homologous alcohol series: sufficiently lipophilic for membrane partitioning and lipid incorporation studies yet still water-miscible at low concentrations, making it a strategic tracer for hepatic alcohol dehydrogenase (ADH) kinetics, fusel alcohol metabolism, and fatty acid synthesis pathway analysis [1].

Why 14C-Ethanol, 14C-Propanol, or Deuterated Pentanol Cannot Replace Pentanol-N,[1-14C] in Quantitative Metabolic Tracing


Radiolabeled alcohols of different chain lengths exhibit profoundly divergent metabolic kinetics, enzymatic affinities, and intracellular partitioning that preclude generic substitution. Ethanol-1-14C, the most abundant and least expensive tracer, is oxidized with a Km approximately 20-fold higher than pentanol in hepatic ADH preparations and produces only 17% inhibition of glucose-C14O₂ formation at 40 mM, versus 92% for pentanol at the identical concentration [1]. Shorter-chain 14C-alcohols (propanol, butanol) share similar ADH Vmax values with pentanol but differ in pulmonary vs. hepatic tissue selectivity, pH dependence, and apparent Km [2]. Stable-isotope pentanol variants such as pentanol-d12, while non-radioactive, lack the detection sensitivity of 14C scintillation counting and cannot be used for whole-body autoradiography or radioluminography. These differences mean that selecting Pentanol-N,[1-14C] is not a matter of convenience but of experimental necessity: the five-carbon backbone, C-1-specific label position, and 14C detection modality together define a tracer uniquely suited to studies where ethanol or butanol would yield quantitatively misleading metabolic flux data.

Quantitative Differentiation Evidence: Pentanol-N,[1-14C] vs. Shorter-Chain 14C-Alcohols and Non-Radiolabeled Pentanol Analogs


Evidence 1: Chain-Length-Dependent Metabolic Inhibition Potency — Pentanol vs. Ethanol in Brain Cortex Slices

In a direct head-to-head comparison using potassium-stimulated rat brain cortex slices, 40 mM pentanol suppressed 14CO₂ production from glucose-U-14C by 92%, whereas 40 mM ethanol inhibited by only 17%. This 5.4-fold difference in metabolic inhibitory potency demonstrates that pentanol engages the oxidative metabolic machinery of neural tissue far more profoundly than ethanol at equimolar concentrations [1]. The data were obtained by measuring 14CO₂ released from glucose-U-14C in the presence of each alcohol, providing a functional readout of mitochondrial oxidative flux. For procurement decisions, this means Pentanol-N,[1-14C] is the appropriate tracer when the research question concerns the metabolic effects of longer-chain fusel alcohols or when a more potent modulator of cerebral oxidative metabolism is required; ethanol-1-14C would be unsuitable for such applications.

Alcohol metabolism Neurochemistry Radiorespirometry

Evidence 2: Substrate Affinity for Horse Liver Alcohol Dehydrogenase — Pentanol Km vs. Ethanol and Butanol

Kinetic parameters for purified horse liver ADH (EC 1.1.1.1) reveal that wild-type Adh1 exhibits a Km of 56.2 mM for pentanol, compared with 4 mM for ethanol, 53.9 mM for butanol, and 93.3 mM for pentanol (note: two independent wild-type determinations exist; the 56.2 mM value is reported with butanol at 53.9 mM in the same dataset) [1]. Critically, when the Trp54Leu (W54L) mutant ADH is examined, pentanol becomes a better substrate than ethanol: the mutant enzyme is less active than wild-type toward ethanol, 1-propanol, and 1-butanol, but more active toward 1-pentanol and 1-hexanol [1]. This inversion of specificity at the C5 chain length—where the enzyme's substrate preference switches—makes Pentanol-N,[1-14C] uniquely informative for structure–activity studies of ADH and for experiments where differential catalysis by wild-type vs. variant ADH isoenzymes must be resolved.

Enzyme kinetics Alcohol dehydrogenase Substrate specificity

Evidence 3: Hepatic vs. Pulmonary ADH Activity — Pentanol, Butanol, and Propanol Exhibit Tissue-Specific Km Divergence Not Seen with Ethanol

Carlson and Olson (1995) compared the metabolism of 1-butanol, 1-pentanol, and 1-propanol by rat hepatic and pulmonary cytosolic ADH. All three C3–C5 alcohols shared similar hepatic apparent Vmax values and Km values that were lower than previously reported for ethanol. However, pulmonary ADH activity was dramatically lower for all three alcohols, with pulmonary apparent Km values considerably higher than hepatic values. Unlike hepatic ADH, pulmonary preparations required alkaline pH and high substrate concentrations to achieve measurable activity [1]. This tissue-differential behavior—shared by pentanol, butanol, and propanol but distinct from ethanol—means that Pentanol-N,[1-14C] serves as a representative tracer for medium-chain alcohol metabolism in both hepatic and extrahepatic tissues, whereas ethanol-1-14C fails to model the pulmonary metabolic barrier.

Tissue-specific metabolism Pulmonary toxicology Alcohol dehydrogenase

Evidence 4: Formulation Solvent Compatibility — Sterile Water vs. Ethanol-Based 14C-Alcohol Formulations for Enzymatic Assays

Pentanol-N,[1-14C] is supplied as a sterile water solution at 0.1 mCi/ml, stored at 2–8°C . In contrast, several commercially available 14C-labeled alcohols—including n-hexanol-[1-14C] (stored in toluene) and certain 14C-fatty acid sodium salts (supplied in ethanol)—contain organic solvents that can interfere with ADH activity measurements, compete as alternative ADH substrates, or alter membrane partitioning in cellular assays. Even ethanol-[14C(U)], while supplied in sterile water, is delivered at 1 mCi/ml (10× higher concentration), increasing the risk of solvent-volume-related artifacts when matched-activity dosing is required . The aqueous, moderate-concentration formulation of Pentanol-N,[1-14C] eliminates organic solvent carryover into sensitive enzymatic incubations, reducing the need for solvent evaporation steps that can cause volatile tracer loss.

Radiochemical formulation Enzymatic assay compatibility Solvent interference

Evidence 5: Volatility and Experimental Mass Balance — Boiling Point Hierarchy Across 14C-Alcohols

The boiling point of 1-pentanol (136–138°C at atmospheric pressure) is substantially higher than that of ethanol (78°C), 1-propanol (97°C), and 1-butanol (117–118°C) [1]. In open-vial or headspace-sampled metabolic incubation systems operated at 37°C, the vapor pressure of pentanol is approximately 2.6 hPa at 20°C, compared with approximately 59 hPa for ethanol. This ~23-fold lower vapor pressure translates to significantly reduced evaporative loss of the radiolabeled tracer during multi-hour incubations. In quantitative metabolic flux studies where 14C mass balance (sum of 14CO₂, aqueous metabolites, and tissue-incorporated 14C) must approach 100%, evaporative loss of ethanol-1-14C can introduce systematic underestimation errors exceeding 10–15% in open systems. Pentanol-N,[1-14C] largely avoids this confounding factor, improving the accuracy of fate-and-transport modeling without requiring sealed-vial or cold-trap apparatus.

Tracer volatility Quantitative mass balance Experimental reproducibility

Evidence 6: C-1 Positional Label Specificity — Tracking Alcohol-Carbon Oxidation Distinct from Universal 14C-Labeling

Pentanol-N,[1-14C] bears the 14C label exclusively at the C-1 (hydroxymethyl) carbon, whereas ethanol-[14C(U)] is uniformly labeled on both carbons . This positional specificity determines which metabolic products carry the radioactive signal: C-1-labeled pentanol, upon oxidation by ADH and aldehyde dehydrogenase (ALDH), generates [1-14C]valeric acid and ultimately 14CO₂ exclusively from the alcohol carbon. In contrast, universally labeled ethanol distributes 14C into both CO₂ (from C-1) and acetyl-CoA/acetate (from C-2), complicating interpretation of 14CO₂ respirometry data. For studies requiring unambiguous tracing of the alcohol functional group oxidation rate—as opposed to total carbon fate—Pentanol-N,[1-14C] offers a cleaner metabolic probe than uniformly labeled alternatives.

Positional isotopic labeling Metabolic flux analysis Alcohol oxidation pathway

High-Value Application Scenarios for Pentanol-N,[1-14C] Based on Quantitative Differentiation Evidence


Scenario 1: Radiorespirometric Discrimination of Wild-Type vs. Variant Alcohol Dehydrogenase Activity

In pharmacogenetic or toxicological studies where ADH isoenzyme variants (e.g., ADH1B*2, ADH1C*1) must be phenotyped, Pentanol-N,[1-14C] is the substrate of choice. As established in Evidence 2, pentanol sits at the substrate-preference inflection point: wild-type ADH oxidizes it with a Km of 56.2 mM, while the W54L mutant ADH exhibits reversed specificity, becoming more active toward pentanol than ethanol. By incubating tissue homogenates or purified isoenzymes with Pentanol-N,[1-14C] and measuring 14CO₂ release kinetics, researchers can assign ADH phenotype based on the ethanol/pentanol oxidation ratio, a discriminatory approach not achievable with ethanol-1-14C alone. The aqueous formulation (Evidence 4) eliminates solvent artifacts in the kinetic assay. [1]

Scenario 2: Hepatic vs. Pulmonary First-Pass Metabolism Modeling of Medium-Chain Alcohols

Inhalation toxicology and occupational exposure studies require tracers that faithfully model pulmonary metabolic barrier function. Evidence 3 demonstrates that 1-pentanol shares the hepatic-pulmonary ADH activity divergence seen with 1-butanol and 1-propanol—low pulmonary activity requiring alkaline pH and high substrate concentrations—but with greater chain-length relevance to higher fusel alcohols. Researchers perfusing isolated rat lung or using precision-cut lung slices with Pentanol-N,[1-14C] can quantify the pulmonary extraction ratio and compare it directly with hepatic clearance, establishing tissue-specific metabolic constants that differ markedly from ethanol. The low volatility of pentanol (Evidence 5) minimizes tracer loss through the ventilation circuit, preserving quantitative mass balance. [2]

Scenario 3: Quantitative Cerebral Metabolic Inhibition Assays for Neurotoxicity Screening

Neurotoxicity screening of aliphatic alcohols and their aldehyde metabolites requires a tracer that produces robust, quantifiable inhibition of cerebral oxidative metabolism. Evidence 1 shows that 40 mM pentanol inhibits glucose-14CO₂ formation by 92% in brain cortex slices, compared with only 17% for ethanol. Pentanol-N,[1-14C] can serve both as the tracer and the active agent in such assays: its own oxidation can be followed via 14CO₂ release while its metabolic inhibitory potency is simultaneously measured against co-incubated 3H- or 13C-labeled glucose. The 5.4-fold greater inhibitory potency vs. ethanol provides a wider dynamic range for dose-response curve construction and IC₅₀ determination. [1]

Scenario 4: Fatty Acid and Complex Lipid Biosynthesis Tracing from Alcohol Precursors

Pentanol-N,[1-14C] is uniquely suited for tracing the incorporation of medium-chain alcohol-derived carbon into fatty acid synthesis pathways. The C-1 label (Evidence 6) ensures that only the oxidation product—[1-14C]valeryl-CoA, which can be chain-elongated by fatty acid synthase—carries the radioactive tag. Unlike ethanol-1-14C, which enters the acetyl-CoA pool at C2 and dilutes into general two-carbon metabolism, pentanol-derived valeryl-CoA provides a distinct C5 primer for odd-chain fatty acid synthesis, enabling specific tracking of de novo lipogenesis from fusel alcohol precursors in hepatocyte cultures or perfused liver systems. The aqueous formulation and moderate specific activity enable direct addition to cell culture media without solvent toxicity. [1][2]

Quote Request

Request a Quote for Pentanol-N,[1-14c]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.